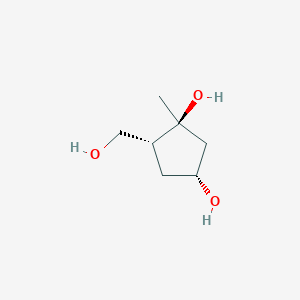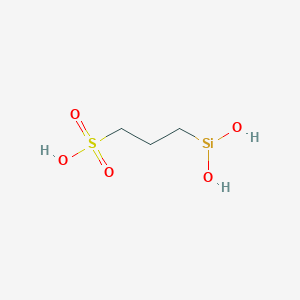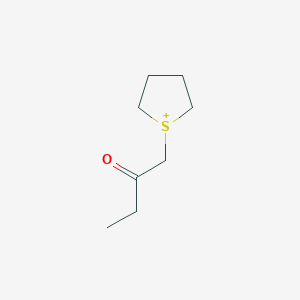![molecular formula C18H38O6 B12577783 3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) CAS No. 208828-06-2](/img/structure/B12577783.png)
3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is a chemical compound characterized by its unique structure, which includes a dodecane backbone with two oxy groups and two propane-1,2-diol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) typically involves the reaction of dodecanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with propane-1,2-diol to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxy groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and polymers.
Biology: It can be employed in the study of biochemical pathways and as a reagent in enzymatic reactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) exerts its effects depends on its specific application. In biochemical pathways, the compound may interact with enzymes or receptors, modulating their activity. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[Butane-1,4-diylbis(oxy)]di(propane-1,2-diol)
- 3,3’-[Hexane-1,6-diylbis(oxy)]di(propane-1,2-diol)
- 3,3’-[Octane-1,8-diylbis(oxy)]di(propane-1,2-diol)
Uniqueness
3,3’-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol) is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties. This longer chain length can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where shorter-chain analogs may not be effective.
Eigenschaften
CAS-Nummer |
208828-06-2 |
|---|---|
Molekularformel |
C18H38O6 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-[12-(2,3-dihydroxypropoxy)dodecoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H38O6/c19-13-17(21)15-23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-18(22)14-20/h17-22H,1-16H2 |
InChI-Schlüssel |
JFWVRYGTNZCFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCOCC(CO)O)CCCCCOCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)


![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)

![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)

